molecular formula C9H10O3 B1144126 4-MethoxyPhenylAceticAcid

4-MethoxyPhenylAceticAcid

Cat. No.: B1144126
M. Wt: 166
Attention: For research use only. Not for human or veterinary use.
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Description

¹H Nuclear Magnetic Resonance (NMR)

Key peaks in CDCl₃ (500 MHz):

  • δ 3.58–3.79 (s, 2H, –CH₂COOH).
  • δ 3.79–3.83 (s, 3H, –OCH₃).
  • δ 6.86–7.19 (d, 2H, aromatic ortho to –OCH₃).
  • δ 7.19–7.46 (d, 2H, aromatic meta to –OCH₃).

¹³C NMR

Characteristic signals (125 MHz, CDCl₃):

  • δ 177.75 (C=O, carboxylic acid).
  • δ 158.81 (C–O, methoxy-substituted carbon).
  • δ 130.37–114.04 (aromatic carbons).
  • δ 55.23 (–OCH₃).
  • δ 40.09 (–CH₂COOH).

Fourier-Transform Infrared (FT-IR)

Major absorption bands:

  • 2500–3300 cm⁻¹ (O–H stretch, carboxylic acid).
  • 1700–1720 cm⁻¹ (C=O stretch).
  • 1600–1450 cm⁻¹ (aromatic C=C).
  • 1250 cm⁻¹ (C–O–C, methoxy group).

Mass Spectrometry

Electron ionization (EI-MS) fragments:

  • Molecular ion : m/z 166.06 [M]⁺.
  • Base peak: m/z 121 (loss of –COOH).
  • Other fragments: m/z 77 (phenyl), m/z 93 (methoxyphenyl).

Thermodynamic Properties

Property Value
Melting point 84–88°C
Boiling point 305°C (760 mmHg)
Vapor pressure 0.071 Pa (25°C)
Enthalpy of fusion 22.1 kJ/mol (est.)

Solubility Profile

4-MPAA exhibits pH-dependent solubility :

  • Water : 6 g/L at 20°C (pH 7).
  • Organic solvents :
    • Ethanol: >100 g/L.
    • Chloroform: 85 g/L.
    • Diethyl ether: 45 g/L.
Solvent Solubility (g/100 mL)
Water (pH 2) 1.2
Water (pH 9) 32.5
Methanol 78.9

Acid Dissociation Constant (pKa) and pH-Dependent Behavior

The carboxylic acid group has a pKa of 4.36 at 25°C, making 4-MPAA a weak acid. Protonation states vary with pH:

  • pH < 2.5 : Fully protonated (–COOH).
  • pH 2.5–6.5 : Partially ionized (–COO⁻).
  • pH > 6.5 : Fully deprotonated (–COO⁻).

Ionization enhances water solubility, with log P (octanol-water) = 1.295.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

4-MethoxyPhenylAcetic Acid serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives have been studied for their potential as enzyme inhibitors and anti-inflammatory agents.

Enzyme Inhibition Studies

A study investigated a series of 4-methoxyphenylacetic acid esters as potential inhibitors of soybean 15-lipoxygenase (SLO). The most effective compounds showed IC50 values of 3.8 and 1.9 µM, indicating strong inhibitory activity. Molecular docking studies revealed that these compounds interact favorably with the enzyme's active site, suggesting a mechanism of action based on lipophilic interactions and hydrogen bonding .

Biomarkers in Disease

Recent metabolomic analyses have identified 4-methoxyphenylacetic acid as a potential biomarker for rheumatoid arthritis (RA). Elevated levels of this metabolite were observed in RA patients compared to healthy controls, highlighting its relevance in disease diagnosis and monitoring .

Agricultural Applications

The compound has demonstrated significant fungicidal properties, making it valuable in agricultural practices.

Fungicidal Activity

Research on various derivatives of 4-methoxyphenylacetic acid has shown promising fungicidal activity against crop diseases such as rice blast and powdery mildew. A study synthesized several derivatives and tested their efficacy, revealing that certain modifications enhanced their fungicidal potency .

CompoundDisease TargetedEfficacy (%)
Compound ARice Blast90
Compound BWheat Powdery Mildew85
Compound CCucumber Downy Mildew80

Biochemical Research

4-MethoxyPhenylAcetic Acid is also recognized for its role in biochemical pathways.

Plant Metabolite

It has been classified as a plant metabolite with roles in growth regulation and seed germination inhibition. Studies indicate that it can inhibit the germination of certain seeds, thereby influencing plant growth dynamics .

Health Benefits

As a phenolic acid derivative, it exhibits antioxidant properties, contributing to health benefits when included in dietary sources. Its presence in fruits and vegetables aligns with the growing interest in functional foods that promote health through natural compounds .

Case Studies

  • Study on Enzyme Inhibition : The synthesis and evaluation of esters derived from 4-methoxyphenylacetic acid demonstrated significant inhibition of soybean lipoxygenase, providing insights into anti-inflammatory drug development .
  • Metabolomic Profiling : The identification of 4-methoxyphenylacetic acid as a biomarker for rheumatoid arthritis through serum analysis illustrates its clinical relevance in disease monitoring .
  • Fungicidal Research : Investigations into the fungicidal properties of derivatives have led to the discovery of compounds effective against major crop diseases, paving the way for new agricultural fungicides .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name CAS Molecular Formula Substituents MP (°C) Solubility Key Applications References
4-Methoxyphenylacetic acid 104-01-8 C₉H₁₀O₃ –OCH₃ (para), –CH₂COOH 86–88 Alcohol-soluble NSCLC biomarker, synthesis
(4-Methoxyphenoxy)acetic acid 1877-75-4 C₉H₁₀O₄ –OCH₃ (para), –OCH₂COOH (ortho) Not reported Not reported Agrochemical intermediates
2-(4-Methoxy-2-methylphenyl)acetic acid 942-97-2 C₁₀H₁₂O₃ –OCH₃ (para), –CH₃ (meta), –CH₂COOH 109–113 DMSO, methanol Pharmaceutical intermediates
4-Ethoxy-3-methoxyphenylacetic acid N/A C₁₁H₁₄O₄ –OCH₂CH₃ (para), –OCH₃ (meta), –CH₂COOH Not reported Not reported Research reagent
[4-(Methylamino)phenyl]acetic acid 56355-42-1 C₉H₁₁NO₂ –NHCH₃ (para), –CH₂COOH Not reported Not reported Synthetic intermediates

Functional Differences

  • Reactivity: 4-MPAA’s methoxy group enhances electron density on the benzene ring, favoring electrophilic substitution reactions. In contrast, (4-Methoxyphenoxy)acetic acid () contains an ether linkage, making it more prone to oxidative cleavage . Selenyl analogues (e.g., (4-methoxyphenylselenyl)acetic acid, ) exhibit distinct redox properties due to selenium’s polarizability, enabling applications in radical chemistry .
  • Biomedical Utility: 4-MPAA is unique in its role as an NSCLC biomarker, whereas derivatives like 2-(4-Methoxy-2-methylphenyl)acetic acid () are primarily used in drug synthesis.
  • Synthetic Accessibility: 4-MPAA is synthesized via scalable routes like nitrile hydrolysis, while selenyl derivatives require specialized reagents (e.g., selenourea, ) . Ethoxy-methoxy analogues () involve multi-step alkylation, increasing synthetic complexity compared to 4-MPAA .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 4-MethoxyPhenylAceticAcid in laboratory settings?

  • Methodological Answer : Synthesis typically involves acid-catalyzed esterification or hydrolysis of precursors like 4-methoxyphenylacetonitrile. Purification often employs recrystallization using solvents such as ethanol-water mixtures to achieve >95% purity. Ensure inert conditions during reflux to prevent oxidation of the methoxy group . For impurities like unreacted starting materials, column chromatography (silica gel, ethyl acetate/hexane eluent) is effective .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture, heat (>30°C), and incompatible materials (strong acids/oxidizers), as these can degrade the compound into unidentified byproducts . Use desiccants in storage environments to mitigate hygroscopic effects.

Q. What analytical techniques are most reliable for identifying this compound and assessing purity?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1H-NMR (δ 3.75 ppm for methoxy protons, δ 3.55 ppm for methylene group) and FT-IR (C=O stretch at ~1700 cm1^{-1}) .
  • Purity Assessment : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. Purity ≥98% is typical for research-grade material .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?

  • Methodological Answer : Solubility discrepancies may arise from solvent polarity, temperature, or crystallinity variations. Systematically test solubility in buffered solutions (pH 2–12) and organic solvents (e.g., DMSO, methanol) using gravimetric analysis or UV-Vis spectroscopy. Report results with detailed solvent preparation protocols to ensure reproducibility .

Q. What strategies are effective for optimizing this compound’s role as a biomarker in non-small cell lung cancer (NSCLC) studies?

  • Methodological Answer : Validate its biomarker potential using LC-MS/MS in plasma samples with isotopic internal standards (e.g., 13C^{13}C-labeled analogs). Conduct receiver operating characteristic (ROC) curve analysis to establish sensitivity/specificity thresholds. Clinical cohorts should include NSCLC patients and healthy controls, matched for age and comorbidities .

Q. How can researchers address gaps in toxicological data for this compound during in vivo experiments?

  • Methodological Answer : Perform acute toxicity assays in rodent models (OECD Guideline 423) with graded doses (10–1000 mg/kg). Monitor hematological, hepatic, and renal parameters for 14 days. For missing data on decomposition products, use GC-MS to identify volatile byproducts under accelerated degradation conditions (e.g., 40°C/75% RH) .

Q. What advanced synthetic routes exist for modifying this compound to enhance its bioactivity?

  • Methodological Answer : Introduce functional groups (e.g., halogens, nitro) via electrophilic aromatic substitution at the phenyl ring. For ester derivatives, employ Steglich esterification with DCC/DMAP. Evaluate modified compounds for enzyme inhibition (e.g., COX-2) using fluorometric assays and molecular docking simulations .

Methodological Considerations Table

Aspect Techniques/Protocols Key References
Synthesis Reflux with H2_2SO4_4 catalyst, 80°C, 6h
Purification Recrystallization (ethanol:H2_2O = 3:1)
Structural Analysis 1H^1H-NMR (400 MHz, CDCl3_3)
Bioactivity Testing LC-MS/MS with 13C^{13}C-labeled internal standards
Toxicity Screening OECD Guideline 423 in Sprague-Dawley rats

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